(5-Hydroxy-2-methoxyphenyl)(phenyl)acetic acid
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Overview
Description
(5-Hydroxy-2-methoxyphenyl)(phenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids. It is characterized by the presence of a hydroxy group at the 5-position and a methoxy group at the 2-position on the phenyl ring, along with a phenyl group attached to the acetic acid moiety. This compound is of interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-2-methoxyphenyl)(phenyl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-hydroxy-2-methoxybenzaldehyde with phenylacetic acid in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium and is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-2-methoxyphenyl)(phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
(5-Hydroxy-2-methoxyphenyl)(phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (5-Hydroxy-2-methoxyphenyl)(phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Similar structure but lacks the hydroxy group at the 5-position.
2-Hydroxyphenylacetic acid: Similar structure but lacks the methoxy group at the 2-position.
Phenylacetic acid: Lacks both the hydroxy and methoxy groups.
Uniqueness
(5-Hydroxy-2-methoxyphenyl)(phenyl)acetic acid is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-(5-hydroxy-2-methoxyphenyl)-2-phenylacetic acid |
InChI |
InChI=1S/C15H14O4/c1-19-13-8-7-11(16)9-12(13)14(15(17)18)10-5-3-2-4-6-10/h2-9,14,16H,1H3,(H,17,18) |
InChI Key |
ZRWIWDLQFWOCSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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